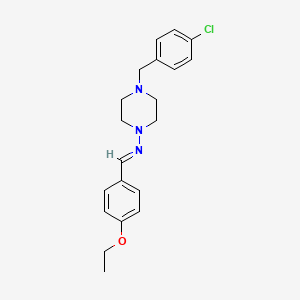

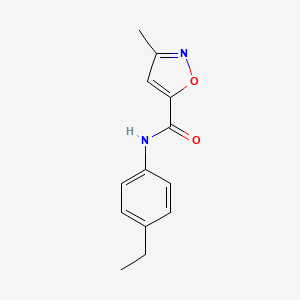

![molecular formula C15H15NO3S B5546684 2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiophene compounds involves multicomponent protocols and ring-opening reactions. For instance, Sahu et al. (2015) described a one-pot synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy, which might be relevant for synthesizing similar compounds (Sahu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly vary, as demonstrated by Pomerantz et al. (2002) through the synthesis and structural analysis of dimethyl bithiophenedicarboxylates, revealing how substituent patterns affect the planarity and conformation of thiophene rings (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions due to their active sites. For example, Žugelj et al. (2009) explored the transformations of dimethyl acetone-1,3-dicarboxylate, leading to the synthesis of thiazole carboxylates, indicating the versatility of thiophene derivatives in chemical reactions (Žugelj et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their crystal structure, can be elucidated using X-ray diffraction methods, as shown in the characterization of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene (Anonymous, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, define the utility of thiophene derivatives in various chemical syntheses and applications. Acharyya et al. (2003) demonstrated an unusual chemical transformation involving methyl group migration in a related compound, highlighting the complex chemical behavior of thiophene derivatives (Acharyya, Peng, Lee, & Bhattacharya, 2003).

科学的研究の応用

Chemical Synthesis and Structural Analysis

Research has demonstrated various synthetic pathways and structural analyses of thiophene derivatives, highlighting their significance in organic chemistry. For instance, a methodology for synthesizing tetrasubstituted thiophenes via a [3+2] annulation strategy, which involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, shows the versatility of thiophene chemistry (Sahu et al., 2015). Similarly, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates provide insights into the spatial arrangement and potential applications of thiophene compounds in material science (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Biological Activity and Applications

The biological activity of 2-aminothiophene derivatives is a key area of interest, with studies revealing their antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new therapeutic agents (Prasad et al., 2017).

Material Science and Electroluminescence

Thiophene derivatives have also found applications in material science, particularly in the development of emitting amorphous molecular materials. Research into novel classes of color-tunable emitting amorphous molecular materials with bipolar character for electroluminescence demonstrates the potential of thiophene-based compounds in organic electronics and light-emitting devices (Doi et al., 2003).

Sensing and Detection Technologies

Thiophene derivatives have been utilized in the development of sensitive and selective sensors. Studies on fluorescent probes for detecting metal ions and amino acids in aqueous solutions based on thiophene derivatives underscore their utility in environmental monitoring and diagnostic applications (Guo et al., 2014).

特性

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-5-6-12(11(2)8-10)16-14(17)9-19-15(18)13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWBJTRFYNGOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)